molecular formula C11H16O B2491263 Spiro[5.5]undec-2-en-5-one CAS No. 2247101-90-0

Spiro[5.5]undec-2-en-5-one

Cat. No.: B2491263
CAS No.: 2247101-90-0
M. Wt: 164.248
InChI Key: PSAISAISKGUCOU-UHFFFAOYSA-N
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Description

Spiro[5.5]undec-2-en-5-one is a unique organic compound characterized by its spirocyclic structure, which consists of two fused five-membered rings sharing a single carbon atom. This compound is notable for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[5.5]undec-2-en-5-one typically involves multicomponent reactions. One common method includes the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with acetoacetic ester and allylamine. This reaction proceeds through a cascade carbocyclization mechanism, leading to the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and cascade carbocyclization can be scaled up for industrial applications. These methods are advantageous due to their efficiency, simplicity, and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Spiro[5.5]undec-2-en-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spirocyclic diketones.

    Reduction: Reduction reactions can convert the compound into spirocyclic alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include spirocyclic diketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Spiro[5.5]undec-2-en-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: The compound’s stability and unique structure make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Spiro[5.5]undec-2-en-5-one exerts its effects involves its ability to undergo various chemical transformations. The spirocyclic structure provides a rigid framework that can interact with different molecular targets, influencing biological pathways and chemical reactions. The specific molecular targets and pathways depend on the functional groups present in the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane: A parent compound with a similar spirocyclic structure but lacking the enone functionality.

    Spiro[5.5]undec-2-en-2-carboxylates: Compounds with similar spirocyclic frameworks but different functional groups.

Uniqueness

Spiro[5.5]undec-2-en-5-one is unique due to its enone functionality, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spirocyclic compounds that may lack such functional groups.

Properties

IUPAC Name

spiro[5.5]undec-2-en-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h2,5H,1,3-4,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAISAISKGUCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC=CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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